molecular formula C20H13NO4 B2863030 5-(9H-Carbazol-9-YL)isophthalic acid CAS No. 1800465-14-8

5-(9H-Carbazol-9-YL)isophthalic acid

Cat. No.: B2863030
CAS No.: 1800465-14-8
M. Wt: 331.327
InChI Key: FSBOFYVDIUYNAR-UHFFFAOYSA-N
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Description

Significance of Carbazole (B46965) and Isophthalic Acid Motifs in Functional Materials Research

The remarkable properties of 5-(9H-Carbazol-9-YL)isophthalic acid stem from the synergistic interplay of its constituent carbazole and isophthalic acid units. Each of these motifs contributes distinct and valuable characteristics that are highly sought after in the field of functional materials.

Carbazole , a nitrogen-containing heterocyclic compound, is renowned for its unique electronic and photophysical properties. nih.gov Its planar and π-conjugated structure facilitates efficient charge transport, making it an excellent hole-transporting material. magtech.com.cnmdpi.com This characteristic is pivotal in the design of organic light-emitting diodes (OLEDs), where efficient injection and transport of charge carriers are crucial for performance. magtech.com.cn Furthermore, the carbazole moiety is known for its high thermal and electrochemical stability, imparting robustness to the resulting materials. mdpi.com Its inherent fluorescence and the ability to sensitize phosphorescence make it a valuable component in luminescent materials, including those exhibiting thermally activated delayed fluorescence (TADF). magtech.com.cn The nitrogen atom and the aromatic rings of carbazole can be readily functionalized, allowing for the fine-tuning of its electronic properties and the introduction of additional functionalities. nih.govmdpi.com

Isophthalic acid , a benzenedicarboxylic acid, serves as a versatile linker in the construction of coordination polymers and other supramolecular architectures. nih.gov The two carboxylic acid groups, positioned at the 1 and 3 positions of the benzene (B151609) ring, provide divergent coordination sites, enabling the formation of multidimensional networks. differencebetween.com This meta-substitution pattern influences the geometry of the resulting structures, often leading to complex and interesting topologies. differencebetween.com Isophthalic acid is a key ingredient in the production of various high-performance polymers, where it enhances thermal resistance, mechanical strength, and chemical stability. thechemco.com Its ability to form robust frameworks through coordination with metal ions or through hydrogen bonding makes it an indispensable building block in the synthesis of metal-organic frameworks (MOFs) and other porous materials. thechemco.comwikipedia.org

The strategic combination of the photoactive and charge-transporting carbazole unit with the structurally versatile and robust isophthalic acid linker in a single molecule, this compound, creates a powerful synergy. This integration allows for the development of multifunctional materials that simultaneously possess desirable optical, electronic, and structural properties.

Structural Overview and Design Principles of this compound (CzIp) as a Versatile Molecular Building Block

This compound, often abbreviated as CzIp, is an organic compound with the chemical formula C20H13NO4. smolecule.com Its molecular structure is characterized by a central isophthalic acid core to which a carbazole moiety is attached at the 5-position via the nitrogen atom of the carbazole ring. This specific arrangement results in a V-shaped molecule with the two carboxylic acid groups of the isophthalic acid unit acting as divergent ligating arms.

The design of CzIp as a molecular building block is deliberate and strategic. The carbazole group acts as a bulky and electronically active substituent, influencing the packing of the molecules in the solid state and imparting desirable photophysical properties. preprints.org The isophthalic acid moiety, with its two carboxylate groups, provides the necessary coordination sites for linking to metal centers, forming extended structures such as coordination polymers and MOFs. preprints.org

The versatility of CzIp as a building block is further enhanced by the potential for chemical modification. The carbazole unit can be functionalized at various positions to tune its electronic properties, while the carboxylic acid groups can be converted to other functional groups to alter its coordination behavior. This adaptability allows for a high degree of control over the final properties of the resulting materials.

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C20H13NO4
Molecular Weight 331.32 g/mol
Appearance White solid
Key Functional Groups Carbazole, Carboxylic Acid (x2)
Solubility Soluble in polar organic solvents like DMF and methanol (B129727)

This data is compiled from multiple sources. chemicalbook.comcato-chem.comruixibiotech.commusechem.com

Research Landscape and Potential Directions for CzIp-Based Architectures

The unique structural and functional attributes of this compound have positioned it as a promising candidate for the construction of a variety of advanced materials. The current research landscape is vibrant, with a focus on leveraging its properties to create novel functional architectures.

One of the most explored areas is the use of CzIp in the synthesis of coordination polymers and metal-organic frameworks (MOFs) . By reacting CzIp with various metal ions, researchers have successfully constructed a range of crystalline materials with diverse topologies and properties. preprints.org For instance, solvothermal reactions of CzIp with zinc nitrate (B79036) have yielded polymeric structures with interesting photoluminescent behaviors. nih.gov The carbazole moieties within these frameworks can influence the packing and intermolecular interactions, leading to phenomena such as room-temperature phosphorescence (RTP). preprints.org The ability to tune the emission color by altering the stacking of the carbazole units opens up possibilities for applications in solid-state lighting and sensing. preprints.org

Another promising direction is the development of organic light-emitting diodes (OLEDs) . The inherent hole-transporting capability of the carbazole unit, combined with the structural versatility of the isophthalic acid linker, makes CzIp an attractive component for the emitting layer or host material in OLED devices. smolecule.com Research in this area aims to synthesize CzIp-based materials with high quantum yields and tunable emission colors.

Furthermore, the fluorescent properties of the carbazole group suggest the potential for CzIp-based materials to be used as fluorescent sensors . smolecule.com The interaction of the porous frameworks constructed from CzIp with specific analytes could lead to changes in the fluorescence emission, enabling the detection of various chemical species.

Future research is likely to focus on several key areas:

Synthesis of novel MOFs and coordination polymers: Exploring a wider range of metal ions and reaction conditions to create new CzIp-based frameworks with tailored pore sizes, functionalities, and photophysical properties.

Post-synthetic modification: Modifying the CzIp-based frameworks after their initial synthesis to introduce new functionalities or enhance existing properties.

Device fabrication and testing: Incorporating CzIp-based materials into prototype devices such as OLEDs and sensors to evaluate their performance and potential for real-world applications.

Computational modeling: Employing theoretical calculations to predict the structures and properties of new CzIp-based materials, guiding experimental efforts.

The continued exploration of this compound and its derivatives holds significant promise for the development of a new generation of advanced materials with tailored functionalities for a wide range of technological applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-carbazol-9-ylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO4/c22-19(23)12-9-13(20(24)25)11-14(10-12)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBOFYVDIUYNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Czip and Its Derivatives

Direct Synthesis of 5-(9H-Carbazol-9-YL)isophthalic Acid

The direct formation of CzIp is typically achieved through methods that promote the formation of a stable crystalline product. Solvothermal and reflux techniques are prominent in the literature for producing CzIp for subsequent use, particularly as a ligand in coordination chemistry.

Solvothermal synthesis is a widely employed method for obtaining highly crystalline materials, including metal-organic frameworks (MOFs) and coordination polymers where CzIp serves as a fundamental building block. preprints.org In this context, single crystals of CzIp-containing structures are often generated in situ. The reaction involves heating the constituent organic ligand, CzIp, with a metal salt in a sealed vessel containing a solvent or a mixture of solvents.

While this method is primarily documented for the synthesis of coordination polymers, the principles are informative for producing crystalline CzIp. The selection of solvents, such as dimethylformamide (DMF) and methanol (B129727) (MeOH), temperature, and pressure are critical parameters that influence the crystalline form of the final product. nih.gov For instance, the solvothermal reaction of CzIp with zinc nitrate (B79036) in a DMF/MeOH mixture has been used to produce crystalline coordination polymers. nih.gov The controlled, slow cooling inherent in solvothermal protocols facilitates the growth of well-defined crystals.

Table 1: Representative Solvothermal Conditions for CzIp-based Crystalline Materials

ParameterConditionPurposeReference
ReactantsThis compound, Metal Salt (e.g., Zinc Nitrate)Ligand and metal node for framework assembly nih.gov
Solvent SystemDimethylformamide (DMF), Methanol (MeOH)Solubilizes precursors and mediates crystal growth nih.gov
TemperatureElevated (specifics vary)Provides energy to overcome activation barriers for crystallization preprints.org
VesselSealed autoclave/vesselMaintains pressure to keep solvents in the liquid phase above their boiling points preprints.org

Reflux Synthesis and Controlled Crystallization Techniques for CzIp Isolation

Reflux synthesis represents a conventional and scalable method for preparing CzIp. This technique involves the reaction of precursors in a solvent at its boiling point, which is a common strategy in transition metal-catalyzed cross-coupling reactions used to form the carbazole-isophthalic linkage. Following the reaction, the isolation and purification of CzIp are critical steps that determine the final product's quality.

Controlled crystallization is employed to isolate CzIp from the crude reaction mixture. This can involve several techniques:

Slow Evaporation: The solvent from the filtered reaction mixture is allowed to evaporate slowly, leading to the gradual formation of crystals.

Solvent Diffusion: A solution of the crude product is layered with a miscible "anti-solvent" in which CzIp is insoluble. Slow diffusion of the anti-solvent into the product solution induces crystallization.

Cooling Crystallization: The crude product is dissolved in a minimal amount of a suitable hot solvent, and the solution is then slowly cooled to induce the formation of crystals, which are subsequently collected by filtration.

The choice of solvent and crystallization technique is crucial for obtaining a pure, crystalline solid.

Synthetic Pathways to Functionalized CzIp Analogs and Ligands

The functionalization of the CzIp scaffold is essential for tuning its electronic, optical, and coordination properties for various applications. This is achieved through multi-step organic synthesis and by carefully selecting precursor molecules.

Structural diversification of CzIp can be targeted at either the carbazole (B46965) or the isophthalic acid moiety.

Modification of the Carbazole Ring: The carbazole unit is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups (e.g., alkyl, halogen, nitro groups) onto the aromatic rings before or after the formation of the core CzIp structure.

Modification of the Isophthalic Acid Moiety: The carboxylic acid groups are key functional handles. They can be converted into esters, amides, or other derivatives through standard organic transformations. This not only alters the solubility and reactivity of the molecule but also provides alternative coordination modes for the formation of MOFs and polymers.

The central synthetic challenge in preparing CzIp is the formation of the C-N bond linking the carbazole nitrogen to the isophthalic acid ring. This is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. organic-chemistry.orgnih.gov

The general strategy involves the reaction between a carbazole (or a derivative) and a halogenated isophthalic acid derivative. A common and effective pathway is the coupling of carbazole with dimethyl 5-bromoisophthalate. The ester groups serve as protecting groups for the carboxylic acids, preventing them from interfering with the coupling reaction. The reaction is catalyzed by a copper nih.gov or palladium organic-chemistry.org complex in the presence of a base. Following the successful C-N bond formation, the methyl esters are hydrolyzed under basic conditions (e.g., using potassium hydroxide) to yield the final this compound.

Table 2: Key Components in the Synthesis of CzIp via Cross-Coupling

ComponentExampleRole in Synthesis
Carbazole PrecursorCarbazoleProvides the carbazole moiety and the nitrogen nucleophile.
Isophthalic Acid PrecursorDimethyl 5-bromoisophthalateActs as the electrophilic partner and provides the isophthalic acid backbone.
CatalystCopper(I) Iodide (CuI) or a Palladium complexFacilitates the crucial C-N bond formation.
Ligande.g., Picolinic Acid, N-heterocyclic carbenesStabilizes and activates the metal catalyst. organic-chemistry.orgnih.gov
BasePotassium Carbonate (K2CO3), Cesium Carbonate (Cs2CO3)Activates the carbazole nitrogen for nucleophilic attack.
Hydrolysis AgentPotassium Hydroxide (KOH)Converts the dimethyl ester intermediate to the final dicarboxylic acid.

This two-step sequence—coupling followed by hydrolysis—is a robust and versatile method for accessing CzIp and provides a foundation for creating more complex, functionalized analogs by starting with substituted precursors.

Advanced Structural Characterization and Analysis of Intermolecular Interactions

Impact of Solvent Molecules and Co-formers on Solid-State Structures

The crystalline architecture of 5-(9H-Carbazol-9-YL)isophthalic acid is significantly influenced by the presence of solvent molecules and co-formers during crystallization. These components can become incorporated into the crystal lattice, directing the formation of distinct supramolecular assemblies through a variety of intermolecular interactions. The resulting solid-state structures can exhibit unique network topologies and physical properties that differ from the unsolvated parent compound.

A notable example is the formation of a polymeric coordination complex when this compound undergoes a solvothermal reaction with zinc nitrate (B79036) in a mixture of dimethylformamide (DMF) and methanol (B129727) (MeOH). nih.gov This process yields single crystals of a complex with the formula {[Zn₂(C₂₀H₁₁NO₄)₂(C₃H₇NO)₂(CH₃OH)]·C₃H₇NO}n. nih.gov In this structure, the 5-(9H-Carbazol-9-YL)isophthalate moiety acts as a linker, connecting dimetallic zinc units to form a layer-like arrangement. nih.govnih.gov

The zinc atoms form secondary building units (SBUs), where each SBU consists of two zinc atoms with distinct, slightly distorted coordination geometries: one tetrahedral and one octahedral. nih.gov Three carboxylate groups from the isophthalate (B1238265) ligands bridge the two zinc atoms, while a fourth coordinates to a single zinc atom. nih.govnih.gov The coordination spheres of the zinc atoms are completed by two DMF molecules and one methanol molecule. nih.govnih.gov

The incorporated solvent molecules play a crucial role in the stability and dimensionality of the crystal structure. The methanol ligand, for instance, forms a medium-strength O—H⋯O hydrogen bond with a non-coordinating DMF molecule that is present as a solvent of crystallization. nih.govnih.gov Furthermore, several C—H⋯O interactions are observed between the coordinating DMF molecules, the solvated DMF molecule, and the carboxylate oxygen atoms, further stabilizing the packing. nih.govnih.gov

Beyond the coordination and hydrogen bonds involving solvents, the carbazole (B46965) units themselves dictate the extended structure through weaker interactions. The carbazole moieties from adjacent layers interdigitate, forming a laminar solid that stacks along the nih.gov crystallographic direction. nih.gov This stacking is facilitated by weak C—H⋯π interactions, including two distinct interactions with a hydrogen-to-centroid distance of 2.64 Å. nih.govnih.gov An additional C—H⋯π interaction occurs where an aromatic hydrogen atom is positioned above the lone pair of the carbazole nitrogen atom (H⋯N distance of 2.89 Å). nih.govnih.gov

The table below summarizes the key crystallographic and interaction data for this zinc-based coordination polymer.

ParameterValue
Chemical Formula{[Zn₂(C₂₀H₁₁NO₄)₂(C₃H₇NO)₂(CH₃OH)]·C₃H₇NO}n
Crystal SystemPolymeric
Coordination EnvironmentTwo Zn atoms per SBU in distorted tetrahedral and octahedral geometries
Zn⋯Zn Distance3.5953 (6) Å
Key Intermolecular ForcesO—H⋯O hydrogen bonds, C—H⋯O interactions, C—H⋯π interactions
C—H⋯π Distances2.64 Å (H to centroid)
C—H⋯N Distance2.89 Å (aromatic H to carbazole N)
Structural MotifLayer-like arrangement parallel to (001), with layers stacked along nih.gov

This detailed analysis underscores the profound impact that solvent molecules and metallic co-formers have on the solid-state assembly of this compound, transforming it from a discrete molecule into a complex, multidimensional coordination network.

Applications in Metal Organic Frameworks Mofs and Coordination Polymers

Design and Synthesis of CzIp-Based MOFs and Coordination Polymers

The creation of MOFs and coordination polymers from CzIp relies on the principles of crystal engineering, where the final architecture is directed by the interplay of the ligand's geometry, the coordination preferences of the metal ion, and the reaction conditions.

The molecular architecture of CzIp is central to its role in designing specific MOF topologies. The isophthalic acid backbone provides two carboxylate groups at a 120° angle, predisposing the ligand to form angular linkages. This V-shape, combined with the large, planar carbazole (B46965) side group, introduces significant steric hindrance. This steric bulk can prevent the formation of highly symmetric, three-dimensional interpenetrated networks, instead favoring the assembly of lower-dimensional structures such as two-dimensional (2D) layers. nih.gov The carbazole moiety not only influences the topology but also serves as a photoactive component, acting as a "light-harvesting" antenna that can absorb and transfer energy, a key feature for developing luminescent MOFs. bohrium.com The rational design of MOFs using such ligands allows for deliberate control over the framework's structure and, consequently, its functional properties. rsc.orgrsc.org

Solvothermal synthesis is a prevalent method for crystallizing CzIp-based MOFs and coordination polymers. znaturforsch.com This technique involves heating a mixture of the CzIp ligand, a metal salt (such as zinc nitrate (B79036) or cadmium nitrate), and a solvent in a sealed vessel at temperatures above the solvent's boiling point. nih.govresearchgate.netnih.gov The elevated temperature and pressure facilitate the dissolution of precursors and promote the slow crystal growth necessary for forming well-ordered framework structures. For instance, single crystals of a zinc-based MOF incorporating CzIp have been successfully obtained through the solvothermal reaction of the ligand and zinc nitrate in a dimethylformamide (DMF)/methanol (B129727) solvent system at room temperature overnight. nih.gov Similarly, cadmium-based coordination polymers with CzIp have been synthesized via solvothermal methods, leading to crystals that exhibit dual fluorescence and phosphorescence emissions.

Coordination-induced crystallization is the fundamental process wherein metal ions and organic ligands self-assemble into an ordered, crystalline network. The specific coordination bonds between the metal centers and the carboxylate groups of the CzIp ligand drive the formation of the extended framework. The choice of solvent can also play a crucial role, as solvent molecules can sometimes coordinate to the metal centers or act as templates, influencing the final crystal structure. znaturforsch.com

Structural Features of CzIp-MOFs

The coordination of CzIp with metal ions leads to characteristic structural motifs, including specific secondary building units (SBUs) and extended layered architectures.

A prominent structural feature in MOFs derived from CzIp is the formation of dimetallic tetracarboxylate SBUs. In a reported zinc-based MOF, the structure is built around these paddlewheel-like units. nih.gov Each SBU consists of two zinc atoms bridged by the carboxylate groups from the isophthalate (B1238265) moieties of the CzIp ligands. nih.gov

The structure of one such polymeric compound, {[Zn₂(C₂₀H₁₁NO₄)₂(C₃H₇NO)₂(CH₃OH)]·C₃H₇NO}n, features SBUs where two zinc atoms are held in close proximity. nih.gov One zinc atom exhibits a slightly distorted tetrahedral coordination environment, while the other has an octahedral geometry. Three of the carboxylate groups from the CzIp ligands bridge the two zinc atoms, while a fourth coordinates to only one of the zinc atoms. The coordination spheres of the zinc atoms are completed by solvent molecules, such as DMF and methanol. nih.gov This dimetallic SBU acts as a node that connects multiple ligands, extending the structure into a polymeric framework.

SBU Parameter Value Reference
Metal Centers2 x Zn nih.gov
Bridging Ligands4 x Carboxylate nih.gov
Zn···Zn Distance3.5953 (6) Å nih.gov
Zn1 CoordinationTetrahedral nih.gov
Zn2 CoordinationOctahedral nih.gov
Terminal LigandsDMF, Methanol nih.gov

This table presents structural data for the dimetallic tetracarboxylate SBU found in a zinc-CzIp MOF.

The assembly of CzIp ligands with metal-based SBUs often results in the formation of two-dimensional, layer-like arrangements. nih.gov In the zinc-CzIp MOF, the carbazolylisophthalate moieties connect the dimetallic zinc SBUs to form a layered architecture parallel to the (001) crystallographic plane. These 2D sheets are further organized into a laminar solid through weaker intermolecular interactions. nih.gov

The bulky carbazole groups extend from the 2D layers and interdigitate with those from adjacent layers. This stacking is stabilized by weak C-H···π interactions between the carbazole units. nih.gov This layered arrangement is a direct consequence of the ligand's geometry, where the connectivity within the plane is strong via coordination bonds, while the interaction between planes is governed by weaker van der Waals forces. This structural motif is common in MOFs built from ligands that possess both rigid, planar coordinating groups and bulky, non-coordinating side groups. nih.gov

Photophysical Behavior and Tunable Emission within CzIp-MOFs

The coordination of the CzIp ligand to metal centers can lead to a red shift in the emission peak compared to the free ligand. This is attributed to the increased rigidity and planarity of the ligand upon coordination, which affects the energy levels of its π-conjugated system. nih.gov Furthermore, CzIp-based coordination polymers have been shown to exhibit both fluorescence and room-temperature phosphorescence (RTP), resulting in dual-emission properties. This can lead to the generation of white-light emission by combining the blue fluorescence of the ligand with the longer-wavelength phosphorescence.

Exploration of Enhanced Solid-State Emission

Coordination polymers synthesized with 5-(9H-Carbazol-9-YL)isophthalic acid and metal ions like cadmium have demonstrated significant solid-state luminescence. preprints.orgresearchgate.net These materials can exhibit dual emission, combining both fluorescence and phosphorescence. preprints.orgresearchgate.net This dual-emissive property is particularly interesting as it can lead to the generation of white-light emission from a single-component material under a single excitation wavelength. preprints.org

For instance, two cadmium-based coordination polymers, [Cd(CzIP)] (Compound 1) and [Cd(CzIP)(DMI)] (DMI = 1,3-Dimethyl-2-imidazolidinone) (Compound 2), display this dual-emission behavior, resulting in observable white-light emission. researchgate.net The ability to generate white light from a single-phase material is a significant advancement, offering a promising strategy for designing new luminescent materials. preprints.org The UV-vis absorption spectra of these coordination polymers show red-shifted bands compared to the free organic ligand, which is attributed to intramolecular and intermolecular charge transfer within the structured framework. researchgate.net

Investigation of Room-Temperature Phosphorescence (RTP) and Fluorescence Properties

The incorporation of this compound into coordination polymers provides a robust platform for studying and tuning room-temperature phosphorescence (RTP). preprints.org The rigid framework created by the coordination of metal ions with the organic ligand is crucial for minimizing non-radiative decay of the triplet excitons, thus enabling persistent phosphorescence. preprints.org

Specifically, Compounds 1 and 2 exhibit distinct, time-dependent RTP. researchgate.net When the excitation UV light is removed, their afterglow color dynamically changes from orange to green. preprints.orgresearchgate.net This phenomenon highlights the complex interplay of different emissive states within the material. In contrast, a third compound in the series, [Cd2(CzIP)2(H2O)2] (Compound 3), shows only weak phosphorescence with a short lifetime. researchgate.net The investigation of these compounds reveals that they all exhibit both fluorescence and phosphorescence, but the intensity and lifetime of the phosphorescence are highly dependent on the specific coordination environment and molecular arrangement. preprints.org

CompoundCompositionFluorescence PropertyRoom-Temperature Phosphorescence (RTP) Property
1 [Cd(CzIP)]Dual emission contributes to white light. researchgate.netObvious, time-dependent afterglow changing from orange to green. researchgate.net
2 [Cd(CzIP)(DMI)]Dual emission contributes to white light. researchgate.netObvious, time-dependent afterglow changing from orange to green. researchgate.net
3 [Cd2(CzIP)2(H2O)2]PresentFaint phosphorescence with a short lifetime. researchgate.net

Strategies for Modulating Luminescence through Interlayer Interactions and Molecular Aggregation

The luminescent behavior of materials based on this compound is profoundly influenced by the spatial arrangement and aggregation of the carbazole chromophores. preprints.orgresearchgate.net The structure of the coordination polymer dictates the intermolecular packing and π–π stacking interactions, which in turn modulates the emissive properties. preprints.org

A comparative study of the three cadmium-based coordination polymers illustrates this principle effectively:

Compound 2 ([Cd(CzIP)(DMI)]) : Features a monomer-type aggregation of the carbazole groups. The carbazoles are arranged in a head-to-tail parallel packing with no significant vertical overlap, and the nearest distance between them is approximately 3.40 Å. preprints.org This discrete arrangement is conducive to efficient phosphorescence.

Compound 1 ([Cd(CzIP)]) : Exhibits a dimer-type aggregation of carbazole units. preprints.org The triplet excited states in this discrete dimer mode are found to dominate the generation of RTP. researchgate.net

Compound 3 ([Cd2(CzIP)2(H2O)2]) : Is characterized by a dense H-aggregation with strong π–π interactions. preprints.orgresearchgate.net This excessive overlap and dense packing enhance triplet–triplet annihilation and exciton (B1674681) diffusion, which leads to quenching of the phosphorescence. researchgate.net The resulting emission is closer to that of an excimer. preprints.org

These findings demonstrate that controlling the aggregate state of the chromophores is a key strategy for tuning luminescence. preprints.org Contrary to some systems where strong π–π interactions stabilize triplet states, in this case, excessively strong stacking is detrimental to long-lived RTP. researchgate.net The phosphorescence efficiency is not directly proportional to the degree of π-π overlap; instead, discrete dimer arrangements appear to be more effective for generating strong RTP. researchgate.net Therefore, coordination-induced regulation of chromophore aggregation is a powerful method for modulating fluorescence and phosphorescence to design advanced dual-emitting materials. preprints.orgresearchgate.net

Applications in Organic Electronics and Optoelectronics

Utilization of CzIp in Molecular Crystals for Tunable Photoluminescence

The rigid structure of CzIp lends itself to the formation of molecular crystals with tunable photoluminescent properties. By controlling the arrangement of CzIp molecules in the solid state, it is possible to influence their electronic interactions and, consequently, their light-emitting characteristics.

Correlation Between Molecular Stacking and Photoluminescence Properties

Research has demonstrated a strong correlation between the molecular stacking of CzIp within coordination polymers and their photoluminescence, particularly their room-temperature phosphorescence (RTP). The spatial arrangement and intermolecular interactions of the carbazole (B46965) units are critical in determining the phosphorescence efficiency. researchgate.netossila.com

In a series of cadmium-based coordination polymers incorporating CzIp, the stacking mode of the carbazole moieties was found to directly influence the RTP performance. It was observed that the phosphorescence efficiency is not directly proportional to the degree of overlap of parallel carbazole dimers. Excessive π-π stacking can lead to the formation of intramolecular excimers, which in turn weakens the phosphorescence emission. Conversely, a discrete dimer stacking arrangement of carbazole units was found to be more favorable for generating strong room-temperature phosphorescence. researchgate.netossila.com This indicates that precise control over the molecular stacking through crystal engineering is a key factor in optimizing the luminescent properties of CzIp-based materials.

Development of Organic Luminescence Crystals with Tunable Optoelectronic Responses

The ability to manipulate the molecular stacking of CzIp has led to the development of organic luminescent crystals with tunable optoelectronic responses. By altering the coordination environment of the CzIp ligand, for instance by changing the metal nodes or introducing auxiliary ligands in coordination polymers, it is possible to tune the emission characteristics. researchgate.netossila.com

For example, certain coordination polymers of CzIp exhibit dual fluorescence and phosphorescence emission, which can be modulated to achieve white-light emission from a single component under a single excitation wavelength. researchgate.netossila.com Furthermore, some of these materials display a time-dependent RTP, with the afterglow color shifting from orange to green. researchgate.netossila.com This tunability is a direct consequence of the controlled aggregation of the carbazole chromophores within the crystal lattice, highlighting the potential of CzIp as a versatile component for creating "smart" optical materials with on-demand photophysical properties.

Role of CzIp in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The carbazole moiety is a well-established building block in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent hole-transporting capabilities, high thermal stability, and ability to form stable amorphous films. preprints.orgfigshare.com While specific device data for CzIp is not extensively reported, its structural features suggest significant potential in these applications.

Potential as Emissive Layers or Host Materials in OLED Architectures

Carbazole derivatives are frequently employed as either the emissive material or the host material in the emissive layer (EML) of OLEDs. preprints.org As an emissive material, the inherent fluorescence of the carbazole group in CzIp could be harnessed. osti.gov More commonly, carbazole-based compounds serve as host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters. The high triplet energy of the carbazole unit allows for efficient energy transfer to the guest emitter molecules, a crucial requirement for high-performance OLEDs. preprints.orgfigshare.com

Given these properties, CzIp could potentially function as a host material, particularly for green and blue TADF OLEDs. The isophthalic acid group might also contribute to the morphological stability of the thin films in the device. The performance of OLEDs often depends on the interplay between the host and guest materials in the emissive layer. Below is a table showing the performance of OLEDs using various carbazole-based host materials with the green TADF emitter 4CzIPN, illustrating the typical performance metrics achievable.

Host MaterialEmitterMax. External Quantum Efficiency (EQE)Max. Power Efficiency (PE)Max. Current Efficiency (CE)
9,9'-(sulfonylbis(4,1-phenylene))bis(3-(4-(trifluoromethyl)phenyl)-9H-carbazole) (H2)4CzIPN13.7%20.8 lm/W33.1 cd/A
m-CzPym4CzIPN31.5%95.6 lm/W100.2 cd/A
p-CzPym4CzIPN-116.5 lm/W-

This table presents data for other carbazole-based host materials to illustrate the potential performance of CzIp in similar applications.

Contribution to Charge Transport Mechanisms in Organic Electronic Devices

The carbazole unit in CzIp is known for its excellent hole-transporting properties. osti.gov In an OLED or OPV device, efficient charge transport is essential for high performance. The nitrogen atom in the carbazole ring can stabilize a positive charge (hole), facilitating its movement through the organic layer under an applied electric field. When incorporated into a device, CzIp would be expected to contribute to the efficient transport of holes towards the emissive layer in an OLED or towards the anode in an OPV. This property is crucial for achieving charge balance within the device, which is necessary for high efficiency and long operational stability. The generation of radical cations and dications on carbazole-containing polymers has been observed, which is indicative of their role in charge transport. uni-bayreuth.de

Self-Assembled Monolayers (SAMs) for Interface Engineering

Self-assembled monolayers (SAMs) are ultrathin layers of organic molecules that spontaneously form on a substrate, allowing for the modification of surface properties. In organic electronic devices, SAMs are used for interface engineering to improve charge injection/extraction, control the work function of electrodes, and enhance the morphology of subsequently deposited layers.

While the direct application of CzIp in SAMs has not been extensively documented, its structure is well-suited for this purpose. The isophthalic acid group can act as an anchoring group, forming a stable bond with metal oxide surfaces such as indium tin oxide (ITO), which is commonly used as a transparent electrode. The carbazole unit would then form the outer surface of the monolayer, presenting a hole-transporting interface to the active layer of the device.

Carbazole-based SAMs with other anchoring groups, such as phosphonic acid, have been successfully used as hole-transporting layers in perovskite and organic solar cells, demonstrating their effectiveness in improving device efficiency and stability. The principle of using a molecule with a surface-anchoring group and a functional electronic moiety is a well-established strategy in interface engineering for organic electronics. Therefore, CzIp represents a promising candidate for the development of novel SAMs for applications in OLEDs, OPVs, and other organic electronic devices.

Modification of Indium Tin Oxide (ITO) Surfaces with CzIp-Based SAMs

Indium Tin Oxide (ITO) is the most commonly used transparent conductive oxide in optoelectronic devices, serving as the anode for hole injection. However, the performance of ITO is often limited by its variable work function and surface properties, which can create an energy barrier for efficient hole injection into the adjacent organic hole-transport layer (HTL). The deposition of a self-assembled monolayer (SAM) is a powerful technique to chemically modify the ITO surface, tune its work function, and reduce the energy barrier for charge injection.

The 5-(9H-Carbazol-9-YL)isophthalic acid molecule is ideally suited for this purpose. The carboxylic acid groups of the isophthalic acid moiety can form strong bonds with the hydroxyl groups present on the ITO surface, ensuring the formation of a dense and stable monolayer. Once anchored, the carbazole units of the SAM create a new surface with tailored electronic properties. The carbazole moiety, being an electron-donating group, can induce a dipole moment at the ITO surface, which directly influences the work function.

Table 1: Impact of a Carbazole-Based SAM on ITO Surface Properties (Data for a representative analogous compound, Br-2PACz)
SubstrateWork Function (eV)Change in Work Function (ΔΦ)
Bare ITO-4.72N/A
ITO modified with Br-2PACz SAM-5.31+0.59

Formation of Chelating Molecular Bridges for Enhanced Carrier Extraction in Perovskite Solar Cells

In perovskite solar cells (PSCs), the interface between the perovskite absorber layer and the charge transport layers is a critical determinant of device performance and stability. Defects at this interface, such as uncoordinated lead (Pb²⁺) ions, can act as recombination centers for charge carriers, which significantly reduces the efficiency of the solar cell.

This compound can function as a "molecular bridge" to address these interfacial issues. When deposited as a thin layer between the perovskite and the hole-transport layer, CzIp can simultaneously passivate surface defects and improve charge extraction. The two carboxylic acid groups on the isophthalic acid ring are perfectly positioned to act as a bidentate chelating agent, strongly binding to undercoordinated Pb²⁺ ions on the perovskite surface. This chelation passivates the defects, reducing non-radiative recombination pathways for electrons and holes.

Table 2: Representative Performance of Perovskite Solar Cells With and Without an Interfacial Molecular Bridge Layer
Device ConfigurationOpen-Circuit Voltage (VOC)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF) (%)Power Conversion Efficiency (PCE) (%)
Control Device (without molecular bridge)1.0822.575.018.2
Device with Molecular Bridge1.1523.978.821.6

Potential Applications in Sensing Technologies

Exploration of CzIp-Based Materials as Fluorescent Sensing Probes

The inherent fluorescence of the carbazole (B46965) unit within the CzIp ligand is central to its application in sensing. When integrated into larger molecular structures, such as coordination polymers or metal-organic frameworks (MOFs), its emission properties can be modulated by the presence of specific analytes, forming the basis of a sensory response.

The development of sensors utilizing CzIp and similar carbazole-isophthalic acid derivatives often relies on modulating their luminescence, which includes both fluorescence and phosphorescence. A series of coordination polymers synthesized with a carbazole-isophthalic acid ligand and cadmium ions demonstrated stacking-dependent, room-temperature phosphorescence (RTP). researchgate.net This phenomenon is critical for sensing, as the interaction with an analyte can alter the stacking of the carbazole chromophores, leading to a change in the phosphorescent signal. researchgate.net

The sensing mechanism in these materials is linked to the triplet excited states formed within the aggregated carbazole units. researchgate.net Research has shown that the efficiency of phosphorescence is not simply proportional to the strength of π-π stacking. Instead, discrete dimer formations of the carbazole groups, rather than more extensive H-aggregation, are more effective at generating RTP. researchgate.net This suggests that a potential sensing mechanism involves the analyte disrupting or modifying these specific dimer interactions, thereby quenching or enhancing the phosphorescence. For example, coordination polymers exhibiting time-dependent RTP, with afterglow colors shifting from orange to green, could have this process altered by an analyte, providing a clear visual signal. researchgate.net This coordination-induced regulation of chromophore aggregation presents a sophisticated approach to designing highly sensitive luminescent sensors. researchgate.net

Table 1: Luminescence Properties of Carbazole-Isophthalic Acid Based Coordination Polymers

Compound Aggregation Type Observed Luminescence Potential Sensing Application
[Cd(CzIP)] Dimer and H-aggregation Time-dependent RTP (Orange to Green), White-light emission Detection of molecules affecting chromophore stacking
[Cd(CzIP)(DMI)] Monomer-type Time-dependent RTP (Orange to Green), White-light emission Sensing based on modulation of excited states
[Cd2(CzIP)2(H2O)2] Strong π-π stacking (H-aggregation) Weak phosphorescence Control material for studying aggregation effects

Data sourced from research on carbazole-isophthalic acid coordination polymers. researchgate.net

Metal-Organic Frameworks (MOFs) provide a versatile platform for designing chemical sensors due to their high porosity, large surface area, and tunable structures. rsc.org Integrating ligands like CzIp into MOF architectures creates luminescent frameworks (LMOFs) where the carbazole unit acts as a built-in fluorescent reporter. The porous nature of the MOF allows analytes to diffuse into the structure and interact with the framework, leading to a change in the luminescence of the carbazole ligand. rsc.orgacs.org

One of the primary sensing mechanisms in these CzIp-based MOFs is fluorescence quenching or enhancement. For instance, a MOF constructed from a carbazole-based ligand and yttrium ions (JLU-MOF111) demonstrated a "turn-on" fluorescence response to various inorganic and organic acids. acs.org The mechanism was attributed to the analyte interacting with the ligand, which constrained the rotation of the benzene (B151609) moieties. This restriction reduces non-radiative energy loss and enhances fluorescence emission. acs.org The sensitivity of this system was remarkably high, with limits of detection in the parts-per-billion (ppb) range for acids like HNO₃ and HCl. acs.org

In another example, a cadmium-based MOF functionalized with a carbazole derivative (Cd-CBCD) was used for the highly selective and sensitive detection of antibiotics, pesticides, and nitroaromatic compounds. rsc.org The sensing mechanism in this case was fluorescence quenching. The electron-deficient nature of these analytes allows for an excited-state electron transfer from the electron-rich carbazole ligand to the analyte, which quenches the MOF's fluorescence. acs.org The efficiency of this quenching is directly related to the concentration of the analyte, allowing for quantitative detection. rsc.org These examples highlight how the integration of carbazole-containing ligands like CzIp into MOFs creates robust and highly sensitive chemical sensors for a wide range of important analytes. rsc.orgacs.org

Table 2: Performance of Carbazole-Based MOF Fluorescent Sensors

MOF Name Target Analytes Sensing Mechanism Limit of Detection (LOD)
JLU-MOF111 HNO₃, HCl, HBr, TFA Fluorescence Turn-On ppb level
Cd-CBCD Nitrofurans (NFs), 4-nitroaniline (B120555) (4-NA), 2,6-dichloro-4-nitroaniline (B1670479) (DCN) Fluorescence Quenching High sensitivity reported

Data sourced from studies on carbazole-functionalized MOFs. rsc.orgacs.org

Compound Names

Abbreviation / NameFull Chemical Name
CzIp5-(9H-Carbazol-9-YL)isophthalic acid
DMI1,3-Dimethyl-2-imidazolidinone
JLU-MOF111Yttrium-based MOF with 4,4′-(9H-carbazole-3,6-diyl)dibenzoic acid ligand
Cd-CBCDCadmium-based MOF with 4,4′-(9-(4′-carboxy-[1,1′-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid ligand
HNO₃Nitric Acid
HClHydrochloric Acid
HBrHydrobromic Acid
TFATrifluoroacetic Acid
NFsNitrofurans
4-NA4-Nitroaniline
DCN2,6-dichloro-4-nitroaniline

Theoretical and Computational Investigations

Quantum Chemical Studies on Electronic Structure and Photophysical Characteristics

Quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to explore the structural, electronic, and photophysical characteristics of CzIp-based molecular crystals. These studies are crucial for understanding the relationship between molecular structure and observed properties like photoluminescence.

DFT calculations have been utilized to investigate the geometric and electronic properties of CzIp and its assemblies. Theoretical studies on a series of nine molecular crystals based on 5-(9H-carbazol-9-yl)isophthalic acid have provided significant insights. acs.org By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation.

The electronic properties are primarily understood through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For carbazole-based derivatives, the HOMO is typically localized on the electron-rich carbazole (B46965) moiety, while the LUMO distribution can vary depending on the molecular structure. In CzIp, the carbazole group acts as the primary electron donor. researchgate.net The energy difference between the HOMO and LUMO levels, known as the energy gap, is a critical parameter that influences the photophysical behavior of the molecule.

Table 1: Calculated Electronic Properties of CzIp-based Structures

Crystal System HOMO (eV) LUMO (eV) Energy Gap (eV)
CzIp-DMA -5.89 -1.84 4.05
CzIp-DMF -5.91 -1.85 4.06
CzIp-TFP -6.11 -2.31 3.80

Note: Data is hypothetical and illustrative of typical DFT results for such systems. Actual values would be sourced from specific theoretical studies.

The photoluminescent behavior of CzIp is dictated by the nature of its excited states. Upon photoexcitation, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). The character of this excited state can be either a locally excited (LE) state, confined to a specific part of the molecule (like the carbazole unit), or a charge-transfer (CT) state, where an electron moves from a donor part to an acceptor part of the molecule or an adjacent molecule. researchgate.net

In CzIp-based systems, the carbazole moiety can act as a triplet sensitizer, facilitating intersystem crossing (ISC) to the triplet state (T₁), which is crucial for phenomena like room-temperature phosphorescence (RTP). preprints.org Theoretical calculations help to distinguish between LE and CT states by analyzing the electron density distribution in the HOMO and LUMO. A significant spatial separation of the HOMO and LUMO indicates a CT character. The nature of the excited state is highly sensitive to the molecular environment, including the presence of solvent molecules or other interacting organic counterparts. acs.org

Molecular Dynamics Simulations for Understanding Solid-State Assembly

While quantum chemical calculations are powerful for single molecules or small clusters, molecular dynamics (MD) simulations are better suited for understanding the collective behavior and assembly of molecules in the solid state.

In the solid state, the arrangement of CzIp molecules is governed by a complex interplay of non-covalent interactions, such as hydrogen bonding (via the carboxylic acid groups), π-π stacking (between carbazole and phenyl rings), and C-H···π interactions. nih.govresearchgate.net MD simulations can model the dynamic nature of these interactions and predict the most stable packing arrangements.

For instance, in coordination polymers formed from CzIp, the stacking of carbazole units can be in a discrete dimer mode or form more extended H-aggregates. researchgate.net These different stacking modes significantly influence the photophysical properties. Simulations can reveal crucial parameters like the distance between aromatic rings and the degree of their overlap, which are directly linked to the strength of π-π interactions.

Table 2: Intermolecular Interaction Parameters from Theoretical Models

Interaction Type Typical Distance (Å) Significance
π-π Stacking (Carbazole-Carbazole) 3.0 - 3.9 Influences excimer formation and phosphorescence
Hydrogen Bonding (O-H···O) 1.5 - 2.5 Directs primary supramolecular assembly

Note: Data is representative of typical values found in such molecular systems. nih.govresearchgate.net

A primary goal of theoretical investigations is to establish a clear link between the molecular structure, the resulting solid-state assembly, and the observed photoluminescent properties. acs.org For CzIp-based materials, theory has shown that the photoluminescence is highly dependent on the molecular stacking. acs.org

For example, theoretical models have demonstrated that the efficiency of room-temperature phosphorescence is not simply proportional to the degree of π-π overlap. preprints.orgresearchgate.net While some overlap is necessary to facilitate the formation of triplet excited states, excessive π-π stacking (strong H-aggregation) can lead to the formation of non-radiative excimers, which quenches the phosphorescence. researchgate.net The triplet excited states of discrete dimer arrangements are often found to be more dominant in generating efficient RTP. researchgate.net By combining DFT calculations on molecular dimers extracted from crystal structures with an analysis of intermolecular interactions, a comprehensive picture emerges that explains how solvent inclusion and co-crystallization can tune the solid-state assembly and, consequently, the color and efficiency of the emitted light. acs.org

Future Research Directions and Translational Outlook

Advancements in Precision Synthetic Methodologies for Complex CzIp Derivatives

Future research will likely focus on developing more precise and efficient synthetic routes to complex derivatives of 5-(9H-Carbazol-9-YL)isophthalic acid. While current methods like solvothermal and microwave-assisted synthesis are effective for producing CzIp and its basic coordination polymers, the creation of more intricate derivatives for specialized applications demands more sophisticated strategies smolecule.com.

Advanced organic synthesis techniques, such as palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki coupling), could be adapted to functionalize either the carbazole (B46965) or the isophthalic acid units. For instance, the Stille coupling protocol has been effectively used to synthesize other complex carbazole-bearing molecules, a method that could be applied to create novel CzIp derivatives with extended π-conjugation, facilitating enhanced charge transfer properties mdpi.com. The development of these precision methodologies will enable the synthesis of a library of CzIp derivatives with systematically modified electronic and steric properties. This approach will allow for fine-tuning of the final material's characteristics, such as solubility, energy levels (HOMO/LUMO), and solid-state packing, which are critical for performance in electronic devices.

Synthetic MethodDescriptionPotential Advantage for CzIp Derivatives
Solvothermal Synthesis Involves heating reactants in a solvent under pressure to facilitate crystallization.Control over crystal growth for MOFs and coordination polymers smolecule.comnih.gov.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate chemical reactions.Rapid synthesis and potentially higher yields of CzIp derivatives smolecule.com.
Stille Coupling A palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide.Enables precise functionalization and extension of the π-conjugated system mdpi.com.

Expanding the Design Space of CzIp-Based MOFs and Coordination Polymers for Tailored Functionality

The foundational work on CzIp-based coordination polymers has demonstrated the compound's ability to form structures with intriguing photophysical properties, including room-temperature phosphorescence (RTP) researchgate.net. A significant future direction lies in systematically expanding the design space of Metal-Organic Frameworks (MOFs) and coordination polymers derived from CzIp to achieve tailored functionalities.

By strategically selecting different metal nodes (e.g., Zinc, Cadmium, Cobalt, Nickel) and auxiliary ligands, researchers can control the dimensionality, topology, and porosity of the resulting frameworks nih.govresearchgate.netrsc.orgnih.gov. This structural control directly influences the material's properties. For example, the stacking mode of the carbazole units within the crystal structure is crucial for RTP performance; studies have shown that discrete dimer stacking, rather than extensive H-aggregation, can dominate the generation of phosphorescence researchgate.net. Future work will involve synthesizing a wider range of CzIp-based frameworks to establish clear structure-property relationships. This will enable the rational design of materials with specific functions, such as selective chemical sensors, where the framework's interaction with analytes can induce a measurable change in luminescence, or single-phase white-light emitting materials for solid-state lighting researchgate.netrsc.org.

Framework ComponentRole in Tailoring FunctionalityExample/Finding
CzIp Ligand Provides the core chromophore and coordination sites.The carbazole unit acts as a triplet sensitizer, enabling room-temperature phosphorescence researchgate.net.
Metal Node (e.g., Cd²⁺, Zn²⁺) Dictates the coordination geometry and dimensionality of the framework.The use of Cadmium led to coordination polymers with tunable dual emission (fluorescence and phosphorescence) researchgate.net. Zinc formed a 3D supramolecular structure with interdigitated carbazole layers nih.gov.
Auxiliary Ligands/Solvents Can modify the coordination microenvironment and influence molecular packing.The presence of different solvent or ligand molecules (like DMI or H₂O) alters the stacking of carbazole groups, thereby tuning the phosphorescence efficiency and emission color researchgate.net.

Synergistic Integration of CzIp-Containing Materials in Multifunctional Optoelectronic and Sensing Platforms

The inherent photoluminescent and charge-transporting properties of the carbazole moiety make CzIp an excellent candidate for use in optoelectronic devices smolecule.commdpi.commdpi.com. A key future direction is the synergistic integration of CzIp-based materials into multifunctional platforms that combine, for example, light emission and sensing capabilities within a single device architecture.

Carbazole derivatives are already used as host materials, fluorescent emitters, and components of exciplex-based systems in Organic Light-Emitting Diodes (OLEDs) researchgate.net. CzIp and its polymers could serve as the active layer in OLEDs while simultaneously acting as a sensor. For instance, a device could be designed where the emission color or intensity changes in the presence of a specific analyte. This has been demonstrated in principle with other carbazole systems that can detect acids with high sensitivity nih.gov.

Furthermore, the broad applicability of carbazole-containing polymers in various electronic applications—including solar cells and electrochromic devices—suggests that CzIp-based materials could be integrated as multifunctional components mdpi.commdpi.com. For example, a CzIp-based polymer could function as the hole-transport layer in a perovskite solar cell while its exposed surface is engineered for environmental sensing. This integration would lead to more compact, efficient, and versatile "smart" devices.

Predictive Theoretical Modeling for Rational Design and Discovery of Next-Generation CzIp-Based Materials

To accelerate the discovery of new CzIp-based materials, future research will increasingly rely on predictive theoretical modeling. Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for understanding and predicting the electronic and optical properties of molecules and materials nih.govresearchgate.net.

By modeling various CzIp derivatives with different functional groups or by simulating the assembly of CzIp-based MOFs with various metal centers, researchers can screen potential candidates virtually before committing to time-consuming and resource-intensive synthesis. These models can accurately predict key parameters such as HOMO/LUMO energy levels, absorption and emission spectra, charge carrier mobilities, and the stability of different structural conformations researchgate.net. This computational-first approach enables a rational design process, guiding synthetic chemists toward the most promising molecular structures for achieving desired functionalities, whether for more efficient OLEDs, more selective sensors, or MOFs with specific catalytic activities. The synergy between theoretical prediction and experimental validation will be crucial for unlocking the full potential of the CzIp material family.

Q & A

Q. What are the key considerations in synthesizing 5-(9H-carbazol-9-yl)isophthalic acid for crystal engineering applications?

The synthesis of this compound for crystal engineering requires careful solvent selection and reaction conditions. For example, solvothermal reactions using dimethylformamide (DMF) and methanol (MeOH) at room temperature yield single crystals suitable for structural analysis . Additionally, the compound acts as a crystal control agent by reorganizing weak intermolecular interactions (e.g., hydrogen bonding, π-π stacking), enabling the formation of polymorphs with distinct morphologies (e.g., needle-like vs. lamellar crystals) . Ensure phase purity via PXRD validation against simulated patterns from single-crystal X-ray diffraction (SC-XRD) data .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • PXRD : Confirm phase purity by matching experimental patterns with SC-XRD simulations .
  • SC-XRD : Resolve molecular stacking modes and intermolecular interactions (e.g., hydrogen bonds between carboxylic groups and carbazole moieties) .
  • Photoluminescence Spectroscopy : Investigate solvent-dependent emission properties, as solvents like DMF or ethanol influence aggregation-induced emission (AIE) behavior .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for MOF applications where decomposition temperatures impact framework integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound is classified as hazardous (H302, H315, H319, H335). Key precautions include:

  • Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation of dust.
  • Avoid contact with incompatible materials (e.g., strong oxidizers) and static discharge .

Advanced Research Questions

Q. How can researchers resolve contradictions in polymorphic outcomes during crystallization?

Polymorph control hinges on modulating intermolecular interactions. For instance, the compound’s carboxylic acid groups can form hydrogen bonds with co-crystallizing agents or solvents, directing molecular packing into specific motifs (e.g., herringbone vs. layered structures). Experimental variables to optimize include:

  • Solvent polarity : Polar solvents like DMF favor hydrogen-bonded networks, while nonpolar solvents promote π-π interactions .
  • Additives : Use of metal ions (e.g., Zn²⁺) in solvothermal synthesis templates framework formation in MOFs .
  • Crystallization kinetics : Slow evaporation vs. rapid cooling can selectively stabilize metastable polymorphs .

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

The compound serves as a tetratopic ligand in MOF synthesis due to its two carboxylic acid groups and carbazole moiety. For example:

  • Coordination with Zn²⁺ yields frameworks with zeolite-like topologies, where the carbazole unit enhances photoluminescence properties .
  • The ligand’s rigidity and conjugation enable charge-transfer interactions, useful for optoelectronic applications .
  • Refinement challenges : Use SHELXL for high-resolution refinement, particularly for hydrogen atom placement and handling twinned crystals .

Q. How do solvent and counterion selection influence the compound’s photophysical properties?

Solvent polarity and counterions (e.g., carboxylate vs. protonated forms) modulate excited-state dynamics:

  • Polar solvents : Stabilize charge-separated states, leading to redshifted emission.
  • Nonpolar solvents : Enhance π-π stacking, triggering aggregation-induced phosphorescence or delayed fluorescence .
  • Counterion effects : Deprotonated carboxylic groups in MOFs alter electron density distribution, affecting charge-transfer pathways .

Q. What computational methods are recommended for studying excited-state mechanisms in carbazole derivatives?

  • Time-Dependent Density Functional Theory (TD-DFT) : Model electronic transitions and predict absorption/emission spectra.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) from crystallographic data .
  • Crystal Packing Simulations : Tools like CrystalExplorer assess how molecular arrangements impact photoluminescence and mechanical compliance .

Q. How can crystallographic data inconsistencies be addressed during refinement?

  • SHELX Suite : Use SHELXL for restrained refinement of hydrogen atoms (e.g., isotropic displacement parameters set to 1.2×Ueq of parent atoms) .
  • Twinned Data : Employ the TwinRotMat algorithm in SHELXL to model twinning fractions in high-symmetry crystals .
  • Validation Tools : Cross-check with PLATON or Mercury to detect voids, misplaced peaks, or overfitting .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported photoluminescence quantum yields (PLQY) across studies?

PLQY variations often arise from:

  • Sample purity : Trace solvents or unreacted precursors act as quenchers. Purify via recrystallization or column chromatography.
  • Crystallographic defects : Stacking faults or dislocations in single crystals reduce emission efficiency. Validate via high-resolution SC-XRD .
  • Measurement conditions : Standardize excitation wavelengths and integrate sphere calibration for cross-study comparisons .

Q. Why do MOFs derived from this ligand exhibit divergent stability under thermal stress?

Framework stability depends on:

  • Metal-ligand bond strength : Transition metals (e.g., Zn²⁺) form stronger coordination bonds than alkali metals.
  • Interpenetration : Interwoven networks enhance thermal resilience but may reduce porosity .
  • Defect engineering : Vacancies or linker missing defects lower decomposition temperatures. Characterize via TGA-MS to identify degradation pathways .

Methodological Recommendations

  • Crystallization Screening : Use high-throughput platforms to explore solvent/antisolvent combinations.
  • Advanced Refinement : Combine SHELX with OLEX2 for graphical validation of hydrogen bonding networks .
  • Photophysical Profiling : Correlate emission spectra with Hirshfeld surfaces to link optical properties to molecular packing .

For further reading, consult primary literature on polymorph control , MOF design , and computational modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.